[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate
CAS No.: 148731-67-3
VCID: VC0014888
Molecular Formula: C₂₃H₂₄ClNO₆S
Molecular Weight: 478 g/mol
* For research use only. Not for human or veterinary use.
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate - 148731-67-3](/images/no_structure.jpg)
Description | [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-(dimethylamino)acetate is a chemical compound with the molecular formula C25H30N2O6S and a molecular weight of 486.6 g/mol . It is also known by synonyms such as CHEMBL180503, CHEMBL180388, and BDBM50157478 . The IUPAC name for this compound is [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-(dimethylamino)acetate . This compound is a colchicine derivative, and colchicine derivatives have potential uses in treating cancer . These derivatives bind to β-tubulin at a colchicine-binding site and may be less toxic than colchicine itself . They can also inhibit the increase in intracellular calcium concentration at lower doses than colchicine . Another similar compound is N-[(7S)-3-amino-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide . |
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CAS No. | 148731-67-3 |
Product Name | [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate |
Molecular Formula | C₂₃H₂₄ClNO₆S |
Molecular Weight | 478 g/mol |
IUPAC Name | [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate |
Standard InChI | InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(29-2)22(31-20(28)11-24)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1 |
Standard InChIKey | WEFSQURXCINXNO-INIZCTEOSA-N |
SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC(=O)CCl)OC |
Canonical SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC(=O)CCl)OC |
Synonyms | Chloroacetic Acid (7S)-7-(Acetylamino)-5,6,7,9-tetrahydro-1,3-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-2-yl Ester; |
PubChem Compound | 132849 |
Last Modified | Apr 15 2024 |
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